2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride
Overview
Description
2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride is an organic compound that features a brominated aniline group and a chlorinated phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to a phenol derivative.
Coupling Reaction: The coupling of the brominated aniline and chlorinated phenol through an ethyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol and aniline derivatives.
Scientific Research Applications
2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The brominated aniline and chlorinated phenol groups can participate in various biochemical pathways, potentially leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Bromoanilino)ethyl]benzoate hydrochloride
- 2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol
- 2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrobromide
Uniqueness
2-[1-(3-Bromoanilino)ethyl]-4-chlorophenol;hydrochloride is unique due to its specific combination of brominated aniline and chlorinated phenol groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[1-(3-bromoanilino)ethyl]-4-chlorophenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO.ClH/c1-9(13-8-11(16)5-6-14(13)18)17-12-4-2-3-10(15)7-12;/h2-9,17-18H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSERLMBPFWQCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)NC2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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